molecular formula NH4CN<br>CH4N2 B080994 Ammonium cyanide CAS No. 12211-52-8

Ammonium cyanide

Cat. No.: B080994
CAS No.: 12211-52-8
M. Wt: 44.056 g/mol
InChI Key: ICAIHGOJRDCMHE-UHFFFAOYSA-O
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Description

Ammonium cyanide is an unstable inorganic compound with the chemical formula NH₄CN. It is a colorless crystalline solid that is highly soluble in water and alcohol. Due to its instability, this compound is not commercially available and is typically synthesized for immediate use in laboratory settings. It is primarily used in organic synthesis and has significant applications in various scientific fields .

Preparation Methods

Ammonium cyanide can be synthesized through several methods:

Chemical Reactions Analysis

Ammonium cyanide undergoes various chemical reactions, including:

Mechanism of Action

Ammonium cyanide exerts its effects primarily through the release of hydrogen cyanide (HCN). Hydrogen cyanide is a potent inhibitor of the mitochondrial electron transport chain, specifically binding to the a3 portion (complex IV) of cytochrome oxidase. This binding prevents cells from using oxygen, leading to cytotoxic hypoxia and rapid cell death .

Comparison with Similar Compounds

Ammonium cyanide can be compared with other cyanide compounds such as sodium cyanide, potassium cyanide, and calcium cyanide:

This compound is unique due to its instability and the ability to decompose into ammonia and hydrogen cyanide, making it less suitable for commercial applications but valuable in specific research contexts.

Properties

IUPAC Name

azanium;cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CN.H3N/c1-2;/h;1H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAIHGOJRDCMHE-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

[NH4]CN, CH4N2
Record name Ammonium cyanide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ammonium_cyanide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00153500
Record name Ammonium cyanide
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Molecular Weight

44.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Very soluble in cold water; Decomposes at 36 deg C releasing hydrogen cyanide and ammonia; [Sullivan, p. 707]
Record name Ammonium cyanide
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CAS No.

12211-52-8
Record name Ammonium cyanide
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Record name Ammonium cyanide
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Record name AMMONIUM CYANIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

The inventors extensively studied to overcome these difficulties, and as a result the following were found: 2-amino-2-methylpropionitrile having an ammonia content of not more than 1.5% by weight can be obtained in a high yield by subjecting crude 2-amino-2-methylpropionitrile (which is obtained by the reaction between acetone cyanohydrin and ammonia, or acetone, hydrogen cyanide and ammonia, or acetone and ammonium cyanide, and contains impurities such as unreacted acetone, hydrogen cyanide and ammonia; water formed by the reaction; and other by-products) to distillation under reduced pressure under conditions such that the temperature of the heat transfer medium be 0° to 50° C. and the pressure be 400 mmHg or less, thereby distilling out a low-boiling fraction comprising ammonia; and 2,2'-azobis(2-methylpropionitrile) is obtained in a high yield by contacting the purified 2-amino-2-methylpropionitrile with an aqueous metal hypochlorite solution which is controlled to a pH of about 10 to 13.5, in an aqueous medium at a temperature of not more than about 30° C., the concentration of the hypochlorite being 5% by weight or less, based on the weight of the reaction mixture, thereby minimizing the decomposition of 2-amino-2-methylpropionitrile.
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